1,1-Bis(ethylsulfonyl)ethane

Description

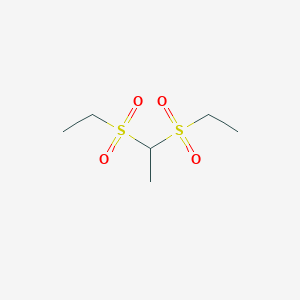

Structure

3D Structure

Properties

CAS No. |

32341-85-8 |

|---|---|

Molecular Formula |

C6H14O4S2 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

1,1-bis(ethylsulfonyl)ethane |

InChI |

InChI=1S/C6H14O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h6H,4-5H2,1-3H3 |

InChI Key |

FKRSIPMVGCAUPF-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C(C)S(=O)(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Bis(ethylsulfonyl)ethane (CAS 7307-09-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,1-Bis(ethylsulfonyl)ethane. Designed for professionals in research and development, this document synthesizes available data to offer a detailed understanding of this compound's characteristics.

Introduction to 1,1-Bis(ethylsulfonyl)ethane

1,1-Bis(ethylsulfonyl)ethane, with the Chemical Abstracts Service (CAS) number 7307-09-7, is a geminal disulfone. This class of organic compounds is characterized by the presence of two sulfonyl groups attached to the same carbon atom. The electron-withdrawing nature of the sulfonyl groups significantly influences the chemical reactivity and physical properties of the molecule, particularly the acidity of the methylene protons situated between them. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and provides context through data from closely related structures.

Molecular Structure and Properties

The foundational characteristics of 1,1-Bis(ethylsulfonyl)ethane are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₄S₂ | |

| Molecular Weight | 188.27 g/mol | |

| Canonical SMILES | CCS(=O)(=O)C(C)S(=O)(=O)CC | |

| InChI Key | BRPOLULJMDJSOG-UHFFFAOYSA-N | [1] |

Physicochemical Data

A comprehensive understanding of a compound's behavior in various systems is predicated on its fundamental physicochemical properties. The following sections detail the available data for 1,1-Bis(ethylsulfonyl)ethane and related compounds.

Melting and Boiling Points

Solubility

The solubility of sulfones is dictated by their polarity. The sulfonyl group is highly polar, which can impart some water solubility, especially in smaller molecules. However, the presence of alkyl or aryl groups increases the lipophilicity, favoring solubility in organic solvents.

Experimental solubility data for diphenyl sulfone in various organic solvents and aqueous media at 25°C has been reported[3]. Generally, sulfones exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents and water[4][5]. The solubility of 4,4′-dihydroxydiphenyl sulfone, for example, is greater in acetone, ethyl acetate, and acetonitrile than in methanol or ethanol[6].

pKa (Acidity)

The methylene protons located between the two electron-withdrawing sulfonyl groups in 1,1-disulfones exhibit significant acidity[7]. The pKa of the benzylic proton adjacent to a sulfone group is a key determinant of its reactivity[8]. While an experimental pKa for 1,1-Bis(ethylsulfonyl)ethane has not been found, it is expected to be significantly lower than that of a simple alkane. For context, the pKa of the methylene protons in cyclopentadiene is approximately 16[8]. The strong acidifying effect of the two sulfonyl groups would likely result in a pKa for 1,1-Bis(ethylsulfonyl)ethane in a similar or even more acidic range.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and identification of a compound.

Mass Spectrometry

The mass spectrum of the closely related compound 1-{[(Ethylsulfonyl)methyl]sulfonyl}ethane is available and provides insight into the fragmentation patterns of such molecules[1]. Electron ionization (EI) mass spectrometry of ethane-containing compounds typically shows fragmentation patterns corresponding to the loss of alkyl and ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for confirming the structure of organic molecules. For 1,1-Bis(ethylsulfonyl)ethane, the following spectral features would be anticipated:

-

1H NMR: The spectrum would be expected to show signals for the ethyl groups (a triplet and a quartet) and a signal for the methyl and methine protons on the central ethane moiety. The chemical shift of the methine proton would be significantly downfield due to the deshielding effect of the two adjacent sulfonyl groups. The methylene protons of the ethyl groups would also be deshielded.

-

13C NMR: The spectrum would display distinct signals for the different carbon environments: the methyl and methylene carbons of the ethyl groups, and the methyl and methine carbons of the central ethane backbone. The carbon atoms directly attached to the sulfur atoms will show the most significant downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of a sulfone is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of 1,1-Bis(ethylsulfonyl)ethane are not widely published. However, general methods for the synthesis and characterization of sulfones can be adapted.

Synthesis

A common method for the synthesis of sulfones is the oxidation of the corresponding thioether. The synthesis of 1,1-Bis(ethylsulfonyl)ethane would likely proceed via the oxidation of 1,1-bis(ethylthio)ethane.

Diagram: Synthetic Pathway

Caption: General synthetic route to 1,1-Bis(ethylsulfonyl)ethane.

Physicochemical Property Determination

The following outlines a general workflow for the experimental determination of the key physicochemical properties.

Diagram: Physicochemical Characterization Workflow

Caption: Workflow for experimental characterization.

Step-by-Step Methodologies:

-

Melting Point Determination:

-

A small amount of the purified solid is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is slowly increased, and the range at which the substance melts is recorded.

-

Alternatively, Differential Scanning Calorimetry (DSC) can be used for a more precise determination.

-

-

Solubility Measurement (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

-

pKa Determination (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., a water-organic solvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the resulting titration curve.

-

Conclusion

References

Click to expand

-

mzCloud. (2016, September 20). 1-{[(Ethylsulfonyl)methyl]sulfonyl}ethane. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 1,2-Bis(phenylsulfonyl)ethane, 98+%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1-Bis(ethylsulfonyl) ethylene (CAS 114223-30-2). Retrieved from [Link]

- Acree Jr., W. E., & Abraham, M. H. (2001). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. Canadian Journal of Chemistry, 79(9), 1466-1472.

- Scott, J. D., & Toste, F. D. (2010). Surprising acidity for the methylene of 1,3-indenocorannulenes?. Beilstein Journal of Organic Chemistry, 6, 104.

- Gleeson, M. P., Hersey, A., & Hann, M. M. (2015). Physicochemical Properties and Compound Quality. In Royal Society of Chemistry.

-

PubChem. (n.d.). 1,2-Bis(ethylsulphonyl)ethane. Retrieved from [Link]

- Li, Q., Wang, Y., & Wang, J. (2015). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution.

- O'Hagan, D. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Chemical Science, 10(30), 7249-7257.

-

Royal Society of Chemistry. (2013). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

-

ResearchGate. (2020, November 22). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). Retrieved from [Link]

-

ResearchGate. (2012). Sulfones: An important class of organic compounds with diverse biological activities. Retrieved from [Link]

-

ResearchGate. (2017, February 15). Physicochemical Characterization of Physical Mixture and Solid Dispersion of Diclofenac Potassium with Mannitol. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa of Hydrogen Next to Sulfoxide and Sulfone. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Scribd. (n.d.). Ethene and Ethyne: Preparation and Properties. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2012, March 30). The Extremely Complicated 1H NMR Spectrum of Ethane. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl ethanesulfonate. Retrieved from [Link]

-

MDPI. (2021, September 24). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of bis{(S)-1-[2-(diphenylphosphanyl)ferrocenyl]-(R)-ethyl}ammonium bromide dichloromethane monosolvate. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of sulfone solvents. Retrieved from [Link]

Sources

- 1. mzCloud – 1 Ethylsulfonyl methyl sulfonyl ethane [mzcloud.org]

- 2. 1,2-Bis(phenylsulfonyl)ethane, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Surprising acidity for the methylene of 1,3-indenocorannulenes? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

Thermodynamic Stability of Gem-Disulfone Compounds

Executive Summary: The "Metabolic Armor" of Medicinal Chemistry

In the landscape of modern drug design, gem-disulfones (

This guide analyzes the thermodynamic stability profile of gem-disulfones, distinguishing between their kinetic inertness under physiological conditions and their thermodynamic limits under synthetic or stress-testing extremes.

Structural & Electronic Determinants of Stability

The thermodynamic stability of a gem-disulfone is governed by the interplay between the strong electron-withdrawing nature of the sulfonyl groups and the steric crowding at the geminal center.

The Geminal Effect and Bond Strength

The central methylene carbon in a gem-disulfone is flanked by two sulfonyl groups.[2] This arrangement exerts a powerful inductive effect (

| Parameter | Value / Range | Significance |

| C-S Bond Dissociation Energy (BDE) | ~272 kJ/mol (65 kcal/mol) | High thermal stability; resistant to radical cleavage below 250°C. |

| 12 – 14 (for | Comparable to diethyl malonate. The conjugate base is highly stabilized by resonance and inductive withdrawal.[2] | |

| S-C-S Bond Angle | ~112° - 115° | Wider than tetrahedral (109.5°) due to steric repulsion between bulky |

| Dipole Moment | High | Strong solvation in polar aprotic solvents; contributes to lattice energy in solid state.[1][2] |

Crystallographic Insights

X-ray diffraction studies of bis(methylsulfonyl)methane (BMSM) reveal a "butterfly" or envelope conformation where the sulfonyl oxygens orient to minimize dipole-dipole repulsion.[2] This rigid conformation contributes to a high lattice energy, often resulting in high melting points (e.g., BMSM mp: 145–148°C) and low solubility in non-polar media.[2]

Figure 1: Electronic and steric forces governing the gem-disulfone core. The electron-withdrawing sulfones stabilize the carbanion but induce steric strain.

Thermodynamic Stability Profile

Thermal Stability

Gem-disulfones exhibit exceptional thermal stability compared to other sulfur-containing motifs like sulfoxides or thiosulfonates.[2]

-

Decomposition Onset: Typically

.[2] -

Mechanism: Thermal degradation usually proceeds via cheletropic extrusion of

or radical C-S bond scission, but only at extreme temperatures.[2] -

Practical Implication: They are stable under standard autoclaving conditions and high-temperature synthetic steps (e.g., melt reactions).[2]

Hydrolytic Stability (Acid vs. Base)

This is the most critical parameter for drug development.[2]

-

Acidic Conditions: Highly Stable. The sulfone oxygens are very weakly basic; protonation does not readily occur, and the C-S bond is resistant to acid-catalyzed hydrolysis.

-

Basic Conditions: Conditionally Stable.

-

Deprotonation:[2][3] The primary event is rapid, reversible deprotonation to form the stable gem-disulfone carbanion.

-

Retro-Alkylation (Retro-Michael): If the gem-disulfone was formed via alkylation or Michael addition, strong heating in base can reverse this process, ejecting the disulfone anion as a leaving group. This is a thermodynamic equilibrium issue, not a degradation of the disulfone moiety itself.

-

Figure 2: Primary stability and decomposition pathways. Note that base-mediated instability is often a retro-synthetic equilibration rather than destruction of the core.

Experimental Protocols for Stability Assessment

Protocol A: Thermal Stability via TGA/DSC

Purpose: Determine the upper temperature limit for processing and storage.

-

Preparation: Dry the sample (5-10 mg) under vacuum at 40°C for 4 hours to remove solvates.

-

Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).[2]

-

Method:

-

Analysis:

Protocol B: pH-Rate Profile (NMR Monitoring)

Purpose: Verify hydrolytic stability across physiological pH.

-

Buffer Preparation: Prepare deuterated buffers (

) at pH 1.2 (0.1 M DCl), pH 7.4 (Phosphate), and pH 10.0 (Borate/Carbonate).[2] -

Sample Prep: Dissolve gem-disulfone (10 mM) in the buffer. Use

-DMSO as a co-solvent if solubility is poor (<10%).[2] -

Internal Standard: Add a known concentration of dimethyl sulfone (

) or trimethylsilylpropanoic acid (TSP) as a non-reactive reference. -

Incubation:

-

Store at 37°C (physiological) and 60°C (accelerated).

-

-

Monitoring:

Case Studies & Applications

Metabolic Stability in Drug Design

In the development of Cav2.2 calcium channel inhibitors , researchers replaced a labile sulfonamide moiety with a gem-dimethyl sulfone.

-

Problem: The sulfonamide underwent rapid N-dealkylation and hydrolysis in vivo.

-

Solution: The gem-disulfone bioisostere maintained the hydrogen bond acceptor geometry but completely blocked metabolic cleavage.[2]

-

Result: The compound retained potency while eliminating the formation of toxic aniline metabolites.[2]

The "Chameleon" Linker

Gem-disulfones are increasingly used in PROTAC (Proteolysis Targeting Chimera) linkers. Their rigidity prevents the "collapse" of the linker chain, maintaining the precise distance required between the E3 ligase and the target protein.[2] Their thermodynamic stability ensures the linker survives the cellular environment intact.[2]

References

-

Crystal Structure and Conformation: Awad, R., et al. (2014).[1][2][4] "Bis(methylsulfonyl)methane."[2][4][5][6] Acta Crystallographica Section E, 70(8), o877.[1][2][4] Link

-

Bioisosterism in Drug Design: Scott, D. A., et al. (2013).[1][2] "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." ACS Medicinal Chemistry Letters, 4(12), 1177–1181.[1][2] Link

-

Thermal Stability of Sulfonyl Imides: Hagiwara, R., et al. (2008).[2] "Thermal Stability of Ionic Liquids based on the Bis(trifluoromethanesulfonyl)imide Anion." Journal of The Electrochemical Society, 155, A1128.[2] Link

-

Acidity and Reactivity: Bordwell, F. G. (1988).[2] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[2] Link[2]

-

Synthetic Utility: Gervay-Hague, J., et al. (2002).[1][2] "A Novel Reagent for the Synthesis of Geminal Di-sulfones."[2][5] Journal of Organic Chemistry. (Contextual reference for synthesis reagents).

Sources

- 1. Common Bond Energies (D [wiredchemist.com]

- 2. Dimethyl Sulfone | C2H6O2S | CID 6213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Bis(methylsulfonyl)methane | C3H8O4S2 | CID 240586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Acidity and pKa Determination of α-Protons in 1,1-Bis(ethylsulfonyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Carbon Acidity in Drug Discovery and Synthesis

The acidity of carbon-hydrogen (C-H) bonds, while generally low, is a critical parameter in modern organic chemistry and drug development. The ability to selectively deprotonate a C-H bond to form a carbanion opens up a vast landscape of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The stability of the resulting carbanion, and thus the acidity of the parent C-H bond, is profoundly influenced by the nature of the adjacent functional groups.

Molecules containing "activated" methylene groups, flanked by two electron-withdrawing groups, are particularly important building blocks. The compound 1,1-bis(ethylsulfonyl)ethane, with its two strongly electron-withdrawing ethylsulfonyl groups attached to a central carbon, is a prime example of such a system. The protons on this central carbon (the α-protons) are expected to be significantly acidic, making this molecule a valuable precursor for the generation of a stabilized carbanion. Understanding and quantifying this acidity, through the pKa value, is essential for predicting its reactivity and for the rational design of synthetic routes and novel chemical entities.

Theoretical Framework: Understanding the Acidity of 1,1-Bis(ethylsulfonyl)ethane

The acidity of a proton is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.[1] While the pKa of a typical alkane C-H bond is extremely high (around 50), the presence of electron-withdrawing groups can dramatically lower this value.[2][3] In the case of 1,1-bis(ethylsulfonyl)ethane, the two adjacent sulfonyl groups are responsible for the enhanced acidity of the α-protons.

The Role of the Sulfonyl Group

The sulfonyl group (-SO₂R) is a powerful electron-withdrawing moiety due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This inductive effect polarizes the C-H bond, making the proton more susceptible to abstraction by a base.

Resonance Stabilization of the Conjugate Base

Upon deprotonation of the α-carbon, a carbanion is formed. The stability of this carbanion is the primary determinant of the acidity of the parent compound. The conjugate base of 1,1-bis(ethylsulfonyl)ethane is highly stabilized by resonance. The negative charge on the α-carbon can be delocalized onto the four oxygen atoms of the two sulfonyl groups. This delocalization spreads the negative charge over a larger area, significantly stabilizing the carbanion and, consequently, increasing the acidity of the α-protons. This is analogous to the well-known acidity of α-hydrogens in carbonyl compounds, where the resulting enolate is resonance-stabilized.[2][4][5]

Caption: Deprotonation of 1,1-bis(ethylsulfonyl)ethane and resonance stabilization of the resulting carbanion.

Estimated pKa

While an experimental value is not published, we can estimate the pKa of 1,1-bis(ethylsulfonyl)ethane by comparing it to related compounds. The pKa of dimethyl sulfoxide ((CH₃)₂SO) is approximately 35.[6] The corresponding sulfone, dimethyl sulfone ((CH₃)₂SO₂), is expected to be more acidic due to the presence of an additional electron-withdrawing oxygen atom. Compounds with two sulfonyl groups flanking a methylene group, such as bis(phenylsulfonyl)methane, have pKa values in dimethyl sulfoxide (DMSO) solution in the range of 12-15. Given the presence of two activating ethylsulfonyl groups, it is reasonable to predict that the pKa of 1,1-bis(ethylsulfonyl)ethane in DMSO is in a similar range, making it a relatively strong carbon acid.

Experimental Determination of pKa

The precise determination of the pKa of 1,1-bis(ethylsulfonyl)ethane requires rigorous experimental methodology. The choice of method depends on the properties of the compound, such as its solubility and whether it possesses a chromophore.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Principle: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant added). At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and the pH is equal to the pKa.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of carbonate-free 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Accurately weigh a sample of pure 1,1-bis(ethylsulfonyl)ethane and dissolve it in a suitable solvent. Due to the anticipated pKa, a co-solvent system such as water-DMSO or water-ethanol may be necessary to ensure solubility of both the neutral compound and its conjugate base.

-

Prepare a blank solution containing only the solvent system.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the analyte solution in a thermostatted vessel and immerse the pH electrode.

-

Add the standardized base titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Perform a blank titration with the solvent system to correct for any acidic or basic impurities.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric (UV-Vis) Determination

This method is applicable if the acidic and basic forms of the compound have different ultraviolet-visible (UV-Vis) absorption spectra.[9]

Principle: The absorbance of a solution containing the analyte is measured at a series of pH values. If the molar absorptivities of the acidic (HA) and basic (A⁻) forms are different at a specific wavelength, the pKa can be determined by analyzing the change in absorbance as a function of pH.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of 1,1-bis(ethylsulfonyl)ethane (e.g., pH 10 to 15).

-

Prepare a stock solution of the analyte in a suitable solvent.

-

-

Measurement:

-

For each buffer solution, add a small, constant amount of the analyte stock solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify a wavelength where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength versus the pH. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa.[10][11]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_A⁻)/(A_HA - A)] where A is the absorbance at a given pH, A_A⁻ is the absorbance of the fully deprotonated form, and A_HA is the absorbance of the fully protonated form.

-

NMR Spectroscopic Determination

NMR spectroscopy can be a powerful tool for pKa determination, especially in complex mixtures or for compounds with multiple acidic sites.[12][13][14][15]

Principle: The chemical shift of a nucleus is sensitive to its chemical environment. If the protonation state of a molecule changes, the chemical shifts of nearby nuclei will also change. By monitoring the chemical shift of a specific proton or carbon as a function of pH, a titration curve can be generated.[16]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of buffered solutions of 1,1-bis(ethylsulfonyl)ethane at various pH values. D₂O can be used as the solvent for ¹H NMR to avoid a large water signal, though the pKa in D₂O will differ slightly from that in H₂O.

-

A constant concentration of the analyte and a reference standard (e.g., DSS) should be used.

-

-

NMR Measurement:

-

Acquire ¹H or ¹³C NMR spectra for each sample.

-

Identify a peak (ideally the α-proton or α-carbon) that shows a significant change in chemical shift with pH.

-

-

Data Analysis:

-

Plot the chemical shift (δ) versus pH.

-

The data is fitted to a sigmoidal curve, and the inflection point of the curve gives the pKa value.[12]

-

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[17] Density Functional Theory (DFT) has been shown to be effective for calculating the pKa of organosulfur compounds.[18]

Methodology:

-

Thermodynamic Cycle: The pKa is related to the Gibbs free energy of the deprotonation reaction in solution. A thermodynamic cycle (Born-Haber cycle) is often used to calculate this value.[19][20] This involves calculating the energies of the acidic and basic forms in both the gas phase and in solution.

-

Quantum Chemical Calculations:

-

The geometries of the protonated and deprotonated forms of 1,1-bis(ethylsulfonyl)ethane are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

-

Vibrational frequency calculations are performed to confirm that the structures are true minima and to obtain thermal corrections to the Gibbs free energy.

-

-

Solvation Model: The effect of the solvent is crucial and is typically modeled using a polarizable continuum model (PCM).

-

pKa Calculation: The absolute pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution. This often involves the use of a reference compound with a known experimental pKa to minimize systematic errors.

Caption: A typical workflow for the computational prediction of pKa values.

Summary of Key Data and Concepts

| Parameter | Description | Expected Value/Characteristic for 1,1-Bis(ethylsulfonyl)ethane |

| Activating Groups | Two ethylsulfonyl (-SO₂Et) groups | Strongly electron-withdrawing |

| Acidic Protons | Methylene protons alpha to both sulfonyl groups | Significantly acidic C-H bond |

| Conjugate Base | Resonance-stabilized carbanion | High stability due to charge delocalization onto four oxygen atoms |

| Estimated pKa (in DMSO) | ~12-15 | A relatively strong carbon acid |

| Recommended Experimental Methods | Potentiometric Titration, Spectrophotometry (if chromophore present), NMR Spectroscopy | High accuracy and reliability |

| Recommended Computational Method | Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) | Good predictive power for organosulfur compounds[18] |

Conclusion

The α-protons of 1,1-bis(ethylsulfonyl)ethane are significantly acidic due to the powerful inductive and resonance effects of the two adjacent sulfonyl groups. This property makes the compound a valuable substrate in synthetic organic chemistry for the generation of a stabilized carbanion. While a definitive experimental pKa value is not currently in the public domain, this guide provides the theoretical foundation and a suite of robust experimental and computational methodologies for its accurate determination. The protocols outlined herein, including potentiometric titration, spectrophotometry, NMR spectroscopy, and DFT calculations, offer researchers and drug development professionals a comprehensive toolkit for quantifying the acidity of this and other important carbon acids, thereby enabling more precise control over their reactivity and facilitating their application in the synthesis of novel molecules.

References

-

Flynn, A. (2021). 1c - Find and estimate pKa values. YouTube. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Barone, V., et al. (2002). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. Journal of Computational Chemistry, 23(10), 963-973. [Link]

-

University of Missouri–St. Louis. UV-Vis Spectrometry, pKa of a dye. [Link]

-

Scribd. Experiment 5: Spectrophotometric Determination of Pka. [Link]

-

Poongavanam, V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6199-6210. [Link]

-

ResearchGate. The experimental pKa were found using the plot of the Henderson-Hasselbalch equation. [Link]

-

Klamt, A., & Eckert, F. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(9), 5675-5684. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 12(22), 2584-2613. [Link]

-

Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR Spectroscopy. [Link]

-

PubChem. 1,2-Bis(ethylsulphonyl)ethane. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Chemistry LibreTexts. 23.1: Relative Acidity of alpha-Hydrogens. [Link]

-

ACS Publications. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

-

Wikipedia. Methylsulfonylmethane. [Link]

-

Truman State University. Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

Cheméo. Chemical Properties of 1,1-Bis(ethylsulfonyl) ethylene (CAS 114223-30-2). [Link]

-

ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

ResearchGate. 1,2‐Bis(phenylsulfonyl)ethylene. [Link]

-

ResearchGate. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

Analytical Methods. (2015). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. [Link]

-

PubChem. Dimethyl Sulfone. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

NIH. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

-

ResearchGate. (2018). A simple computational approach for pKa calculation of organosulfur compounds. [Link]

-

NIH. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]

-

Chemical Science. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

-

KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]

-

Wikipedia. Sulfonic acid. [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ResearchGate. (2016). PKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

-

Chemistry LibreTexts. 19.1: The Acidity of an α- Hydrogen. [Link]

-

Organic Syntheses Procedure. R. [Link]

-

OpenStax. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. [Link]

-

mzCloud. 1 Ethylsulfonyl methyl sulfonyl ethane. [Link]

-

Jetir.Org. a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. [Link]

-

PubChem. Ethane, 1,1'-sulfonylbis(1,1,2,2,2-pentafluoro-. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 5. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. scribd.com [scribd.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifescienceglobal.com [lifescienceglobal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. diva-portal.org [diva-portal.org]

The Cornerstone of Carbonyl Umpolung: A Technical Guide to 1,1-Bis(ethylsulfonyl)ethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic disconnection of target molecules often leads chemists to employ reagents that invert the normal reactivity of functional groups. This concept, known as "umpolung," is powerfully embodied in the chemistry of 1,1-bis(ethylsulfonyl)ethane. This technical guide serves as an in-depth exploration of this versatile reagent, providing not just protocols, but a foundational understanding of its synthesis, reactivity, and profound utility in the construction of complex molecular architectures. By delving into the causality behind experimental choices, this document aims to empower researchers to confidently integrate 1,1-bis(ethylsulfonyl)ethane into their synthetic endeavors.

Understanding the Core: Properties and Synthesis of 1,1-Bis(ethylsulfonyl)ethane

1,1-Bis(ethylsulfonyl)ethane is a geminal bis-sulfone, a class of compounds characterized by two sulfonyl groups attached to the same carbon atom. This structural feature is the very source of its synthetic power.

Physical and Chemical Properties

While extensive physical data for 1,1-bis(ethylsulfonyl)ethane is not broadly compiled, its properties can be inferred from its structure and related compounds. It is expected to be a stable, crystalline solid with a relatively high melting point due to strong intermolecular dipole-dipole interactions between the sulfonyl groups. Its molecular formula is C₆H₁₄O₄S₂.

The key to its utility lies in the acidity of the C-1 proton . The two strongly electron-withdrawing ethylsulfonyl groups significantly increase the acidity of the proton on the carbon to which they are attached, making it readily removable by a variety of bases. This ability to form a stabilized carbanion is central to its role as a nucleophilic building block.

Synthesis of 1,1-Bis(ethylsulfonyl)ethane: A Step-by-Step Protocol

The most logical and established route to 1,1-bis(ethylsulfonyl)ethane involves a two-step sequence starting from readily available precursors: the formation of a thioacetal followed by its oxidation.

Step 1: Synthesis of 1,1-Bis(ethylthio)ethane

This step involves the reaction of ethanethiol with acetaldehyde.

-

Reaction: 2 CH₃CH₂SH + CH₃CHO → CH₃CH(SCH₂CH₃)₂ + H₂O

-

Detailed Protocol:

-

To a stirred solution of ethanethiol (2.0 equivalents) in a suitable solvent such as dichloromethane or chloroform, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., HCl).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetaldehyde (1.0 equivalent) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 1,1-bis(ethylthio)ethane can be purified by distillation or flash chromatography.

-

Step 2: Oxidation to 1,1-Bis(ethylsulfonyl)ethane

The synthesized thioacetal is then oxidized to the desired bis-sulfone.

-

Reaction: CH₃CH(SCH₂CH₃)₂ + 4 [O] → CH₃CH(SO₂CH₂CH₃)₂

-

Detailed Protocol:

-

Dissolve 1,1-bis(ethylthio)ethane (1.0 equivalent) in a suitable solvent like glacial acetic acid or a mixture of acetic acid and dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent such as hydrogen peroxide (excess, e.g., 4-6 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA) in portions. The choice of oxidant can influence the reaction rate and work-up procedure. Potassium permanganate can also be used, but may lead to over-oxidation if not carefully controlled.[1]

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC, looking for the disappearance of the starting material and intermediates).

-

Carefully quench any excess oxidant. For hydrogen peroxide, this can be done by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude 1,1-bis(ethylsulfonyl)ethane can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The Synthetic Workhorse: Reactivity of 1,1-Bis(ethylsulfonyl)ethane

The acidic C-1 proton of 1,1-bis(ethylsulfonyl)ethane is the gateway to its diverse reactivity. Upon deprotonation, the resulting carbanion is a soft, stabilized nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.

Generation of the Carbanion: The Key to Nucleophilicity

The choice of base for the deprotonation of 1,1-bis(ethylsulfonyl)ethane is crucial and depends on the subsequent reaction.

Figure 1: General scheme for the generation and reaction of the 1,1-bis(ethylsulfonyl)ethane carbanion.

-

Strong Bases: For complete and rapid deprotonation, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or lithium diisopropylamide (LDA) are typically used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C).

-

Weaker Bases: For reactions like the Michael addition, weaker bases such as sodium ethoxide or potassium carbonate can be sufficient, especially with highly reactive Michael acceptors.

Alkylation Reactions: Building Carbon Chains

The stabilized carbanion of 1,1-bis(ethylsulfonyl)ethane readily undergoes Sₙ2 reactions with a variety of alkylating agents, providing a powerful method for constructing new carbon-carbon single bonds.

Figure 2: Workflow for the alkylation of 1,1-bis(ethylsulfonyl)ethane and subsequent desulfonylation.

-

Scope of Alkylating Agents: Primary and secondary alkyl halides (iodides, bromides, and chlorides) are excellent substrates. Epoxides can also be used, leading to the formation of γ-hydroxy bis-sulfones.

-

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like LDA is often preferred to minimize side reactions. Low temperatures are crucial to maintain the stability of the carbanion and prevent unwanted side reactions.

Illustrative Protocol: Mono-alkylation of 1,1-Bis(ethylsulfonyl)ethane

-

To a solution of 1,1-bis(ethylsulfonyl)ethane (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete carbanion formation.

-

Add a solution of the alkyl halide (1.1 equivalents) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Michael Additions: Forging 1,5-Dicarbonyl Relationships

The soft nature of the 1,1-bis(ethylsulfonyl)ethane carbanion makes it an ideal nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a cornerstone for the synthesis of 1,5-dicarbonyl compounds and their derivatives.[2]

-

Michael Acceptors: A wide range of α,β-unsaturated ketones, esters, nitriles, and even nitroalkenes can be employed as Michael acceptors.

-

Mechanism and Stereocontrol: The reaction proceeds via the addition of the carbanion to the β-position of the Michael acceptor, forming a new enolate which is then protonated upon workup. Asymmetric variants of this reaction can be achieved using chiral catalysts.

Table 1: Representative Michael Acceptors for Reaction with 1,1-Bis(ethylsulfonyl)ethane Carbanion

| Michael Acceptor Class | Example |

| α,β-Unsaturated Ketone | Methyl vinyl ketone |

| α,β-Unsaturated Ester | Ethyl acrylate |

| α,β-Unsaturated Nitrile | Acrylonitrile |

| Nitroalkene | β-Nitrostyrene |

Knoevenagel Condensation and Related Reactions

The acidic nature of the C-1 proton also allows 1,1-bis(ethylsulfonyl)ethane to participate in Knoevenagel-type condensations with aldehydes and ketones, typically under basic conditions.[3][4][5][6] This leads to the formation of vinylidene bis-sulfones, which are themselves valuable synthetic intermediates.

The Endgame: Reductive Desulfonylation

A key advantage of using the bis-sulfonyl group as an activating group is its facile removal under reductive conditions. This "traceless" nature allows for the introduction of a nucleophilic ethyl group equivalent, with the activating groups being removed in the final steps of a synthesis.

-

Common Reagents: The most common method for reductive desulfonylation is the use of sodium amalgam (Na(Hg)) in a protic solvent like methanol. Other reagents such as aluminum amalgam or samarium(II) iodide can also be effective.[7]

-

Mechanism: The reaction generally proceeds through a radical mechanism, where single electron transfer from the metal leads to cleavage of the carbon-sulfur bond.

General Protocol for Reductive Desulfonylation:

-

Dissolve the alkylated or Michael adduct of 1,1-bis(ethylsulfonyl)ethane in methanol.

-

Add sodium amalgam (typically 6% Na) in portions with vigorous stirring. The reaction is often exothermic and may require cooling.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess amalgam with water.

-

Filter the reaction mixture to remove mercury and inorganic salts.

-

Extract the aqueous filtrate with an organic solvent (e.g., diethyl ether or pentane).

-

Dry the organic layer and carefully remove the solvent to obtain the desulfonylated product.

Conclusion: A Versatile Tool for Modern Synthesis

1,1-Bis(ethylsulfonyl)ethane stands as a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to act as a stabilized carbanion precursor allows for reliable and predictable carbon-carbon bond formation through alkylation and Michael addition reactions. The subsequent removal of the activating sulfonyl groups via reductive desulfonylation completes a synthetic sequence that effectively installs an ethyl group nucleophile. By understanding the principles governing its synthesis and reactivity, researchers can unlock the full potential of this valuable building block for the efficient construction of complex molecules, from pharmaceuticals to natural products.

References

-

PubChem. (n.d.). 1,1-Bis(ethylsulfonyl)ethane. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of ethanethiol (ethyl mercaptan). Retrieved from [Link]

-

Cheméo. (n.d.). Ethane, 1,1-bis(ethylthio)-. Retrieved from [Link]

- Black, D. K., & Landor, S. R. (1965). The oxidation of thioacetals and thioketals. Journal of the Chemical Society (Resumed), 5225-5230.

-

Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Perin, G., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link]

-

Mondal, S., & Padakanti, S. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Retrieved from [Link]

-

Oxidation of Dithia Compounds: Comparative Experimental and Theoretical Studies on 1,3-Bis(methylthio)propane. (2006). European Journal of Organic Chemistry, 2006(12), 2821-2829. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

Comparative Technical Analysis: 1,1-Bis(ethylsulfonyl)ethane vs. Bis(phenylsulfonyl)methane

This technical guide details the structural, physicochemical, and synthetic distinctions between 1,1-Bis(ethylsulfonyl)ethane (an aliphatic, substituted gem-disulfone) and Bis(phenylsulfonyl)methane (an aromatic, unsubstituted gem-disulfone).

Executive Summary

The primary distinction between 1,1-Bis(ethylsulfonyl)ethane (BESE) and Bis(phenylsulfonyl)methane (BPSM) lies in their carbon skeleton and consequent acidity. BPSM is a methylene-bridged (

Chemical Identity & Physical Properties[1][2][3][4]

The structural difference is fundamental: BESE possesses a methyl group on the central carbon (making it an ethane derivative), whereas BPSM is a methane derivative. This methyl group exerts a destabilizing inductive effect on the carbanion, reducing acidity compared to the phenyl-stabilized BPSM.

| Feature | 1,1-Bis(ethylsulfonyl)ethane (BESE) | Bis(phenylsulfonyl)methane (BPSM) |

| Structure | ||

| CAS Number | 14252-42-7 (Dithioacetal precursor)* | 3406-02-8 |

| Molecular Weight | 214.30 g/mol | 296.36 g/mol |

| Core Skeleton | Aliphatic Methine (Substituted) | Aromatic Methylene (Unsubstituted) |

| Acidity (DMSO) | ||

| Protons available | 1 (Mono-protic) | 2 (Di-protic) |

| Electronic Nature | Harder nucleophile; Inductive destabilization (+I) | Softer nucleophile; Resonance stabilization |

| Physical State | Waxy solid or oil (Low MP) | Crystalline Solid (MP 100–101 °C) |

*Note: CAS 14252-42-7 refers to the sulfide precursor (1,1-bis(ethylthio)ethane).[1] The sulfone is the oxidation product.

Synthetic Pathways

The synthesis of these compounds highlights their structural origins. BESE is typically derived from acetaldehyde , while BPSM is derived from formaldehyde (or methylene halides).

Synthesis of 1,1-Bis(ethylsulfonyl)ethane (BESE)

This compound is synthesized via the acid-catalyzed thioacetalization of acetaldehyde followed by oxidation.

-

Thioacetal Formation: Acetaldehyde is treated with ethanethiol (

) and an acid catalyst (e.g., -

Oxidation: The dithioacetal is oxidized using excess hydrogen peroxide (

) or

Synthesis of Bis(phenylsulfonyl)methane (BPSM)

BPSM is synthesized via nucleophilic substitution using benzenesulfinate salts.

-

Nucleophilic Displacement: Dichloromethane (

) reacts with sodium benzenesulfinate ( -

Alternative: Oxidation of bis(phenylthio)methane (produced from formaldehyde and thiophenol).

Figure 1: Comparative synthetic routes. BESE retains the methyl backbone of acetaldehyde, while BPSM retains the methylene backbone of the dihalide.

Reactivity Profile & Mechanistic Implications[2][6][7][8]

The reactivity difference is dictated by the acidity of the

Acidity and Deprotonation[7]

-

BPSM (

): The two phenyl rings provide mild resonance stabilization, but the primary driver is the electron-withdrawing nature of the two sulfonyl groups. It is easily deprotonated by weak bases (e.g., -

BESE (

): The central methyl group is electron-donating (inductive effect,

Alkylation Potential

-

BPSM (The "Double" Electrophile Trap): Because BPSM has two acidic protons, it can undergo double alkylation . It can react with 1,n-dihalides to form cyclic gem-disulfones (3- to 6-membered rings).

-

BESE (The "Single" Electrophile Trap): BESE has only one acidic proton. Once deprotonated and alkylated, it forms a quaternary center and cannot react further. This makes it a "terminating" building block rather than a "linking" block.

Hydrolytic Stability (Reverse Michael)

Both compounds are generally stable, but gem-disulfones can undergo retro-reactions under highly basic conditions, expelling a sulfinate anion. BPSM is more prone to nucleophilic attack at the sulfur atom due to the leaving group ability of the stabilized benzyl-like carbanion.

Applications in Drug Development[1][3][9]

BPSM: The Molecular Scaffold

BPSM is widely used in medicinal chemistry as a removable activating group .

-

Function: It activates the methylene position for alkylation.

-

Removal: The sulfonyl groups can be removed reductively (Na/Hg amalgam or Mg/MeOH) to leave a hydrocarbon skeleton. This allows BPSM to act as a "chemical linchpin" to stitch together two alkyl halides.

BESE: The Bioisostere

BESE is less of a synthetic reagent and more of a structural motif .

-

Bioisostere: The gem-disulfone moiety (

) mimics the tetrahedral geometry and charge distribution of phosphates or hydrated carbonyls. -

Metabolic Stability: The ethyl groups in BESE are metabolically robust compared to phenyl rings (which can be hydroxylated). The steric bulk of the gem-ethylsulfonyl group blocks metabolic attack at the central carbon.

Experimental Protocol: Alkylation of Bis(phenylsulfonyl)methane

This protocol demonstrates the high reactivity of BPSM compared to the more sluggish BESE.

Objective: Mono-alkylation of BPSM with Benzyl Bromide.

-

Reagents:

-

Bis(phenylsulfonyl)methane (1.0 eq)

-

Benzyl bromide (1.1 eq)

- (2.0 eq)

-

Acetone or DMF (0.2 M concentration)

-

-

Procedure:

-

Dissolve BPSM in the solvent.

-

Add

and stir at room temperature for 15 minutes (formation of milky suspension indicating deprotonation). -

Add benzyl bromide dropwise.

-

Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.

-

Workup: Pour into water, filter the precipitate (mono-alkylated product is usually solid).

-

-

Note on BESE: To alkylate BESE, replace

with

References

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Reaction Solvent Technical Bulletin. (Source for pKa of 1,1-Bis(ethylsulfonyl)ethane = 16.7).

- Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107–124. (Review of sulfones in synthesis).

-

Li, H., et al. (2025).[2] Bis(phenylsulfonyl)Methane (BPSM) as Multifunctional Electrolyte Additive.[2] Chemistry – A European Journal. [2]

-

NIST Chemistry WebBook. Ethane, 1,1-bis(ethylthio)- (Precursor data).

Sources

The Enduring Versatility of the Sulfonyl Group: A Technical Guide to the History, Discovery, and Application of Sulfone-Based Chemical Intermediates

For the modern researcher, scientist, and drug development professional, the sulfone functional group represents a cornerstone of synthetic versatility and a key to unlocking potent biological activity. Its journey from a chemical curiosity to an indispensable building block is a story of pioneering discoveries, mechanistic understanding, and continuous innovation. This in-depth technical guide provides a comprehensive exploration of the history and discovery of sulfone-based chemical intermediates, offering not just a chronological account, but also the field-proven insights necessary to harness their full potential in the laboratory and beyond.

From "Miracle Drugs" to Molecular Scaffolds: The Dawn of the Sulfone Era

The story of sulfones in modern science begins not in the realm of synthetic intermediates, but in the revolutionary world of antibacterial chemotherapy. In the 1930s, the German bacteriologist Gerhard Domagk, while systematically testing industrial dyes for medicinal properties at I.G. Farben, discovered that a red azo dye named Prontosil rubrum could cure streptococcal infections in mice. This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, ushered in the age of "miracle drugs". It was soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This seemingly simple molecule, containing a sulfonamide group, was the first in a class of sulfa drugs that saved countless lives from bacterial infections like pneumonia and meningitis before the widespread availability of penicillin.[1][2][3]

While sulfonamides were the first to seize the medical spotlight, the closely related sulfone group (R-SO₂-R') was also being explored. The first sulfone-based drug, dapsone, was synthesized in 1908, but its potent antibacterial activity, particularly against leprosy and tuberculosis, was not fully realized until the 1940s.[4] The development of dapsone and other early sulfone-containing compounds marked a critical shift: the recognition of the sulfonyl moiety not just as a component of a specific drug class, but as a stable, electron-withdrawing functional group that could be strategically incorporated into a wide array of molecular architectures to modulate their physical, chemical, and biological properties.[5][6]

The Synthetic Chemist's Toolkit: An Evolution of Sulfone Synthesis

The journey from early discoveries to the widespread use of sulfone-based intermediates was paved by the development of robust and versatile synthetic methodologies. The four classical and still widely employed approaches to sulfone synthesis are:

-

Oxidation of sulfides or sulfoxides

-

Friedel-Crafts-type sulfonylation of arenes

-

Alkylation or arylation of sulfinate salts

Over the decades, these foundational methods have been refined, and new strategies have emerged, driven by the need for greater efficiency, selectivity, and sustainability.

The Foundational Pillar: Oxidation of Thioethers

The oxidation of a thioether (sulfide) to a sulfone is perhaps the most direct and historically significant route. This transformation proceeds through a sulfoxide intermediate. While the initial oxidation to the sulfoxide is generally facile, the subsequent oxidation to the sulfone often requires more forcing conditions, such as higher temperatures and an excess of the oxidizing agent.[2]

Causality Behind Experimental Choices: The choice of oxidant is critical and is dictated by the substrate's sensitivity to oxidation and the desired level of chemoselectivity. For robust substrates, simple and inexpensive oxidants like hydrogen peroxide in acetic acid are effective. However, for more complex molecules with other oxidizable functional groups (e.g., alkenes, alcohols), milder and more selective reagents are necessary. meta-Chloroperoxybenzoic acid (m-CPBA) became a workhorse for this transformation due to its reliability and predictable reactivity. The stoichiometry of the oxidant is the primary means of controlling the oxidation state: one equivalent of m-CPBA typically yields the sulfoxide, while two or more equivalents drive the reaction to the sulfone.[1] The oxidation is highly substrate-dependent, and what works for one sulfide may yield a mixture of sulfoxide and sulfone for another.[9]

Experimental Protocol: Oxidation of an Aryl Thioether to an Aryl Sulfone using m-CPBA

-

Dissolution: Dissolve the aryl thioether (1.0 mmol, 1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 mmol, 2.0 equiv) to the solution. For substrates sensitive to over-oxidation, the m-CPBA can be added portion-wise at 0 °C. For more robust substrates, the reaction can be stirred at room temperature or gently heated (e.g., 35 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 20-60 minutes).

-

Work-up: Upon completion, remove the THF under reduced pressure. Add water (5.0 mL) to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2] To remove the m-chlorobenzoic acid byproduct, the combined organic layers can be washed sequentially with a 10% aqueous solution of sodium sulfite (Na₂SO₃), a saturated solution of sodium bicarbonate (NaHCO₃), and brine before drying and concentration.[10]

Building Aromatic Scaffolds: The Friedel-Crafts Sulfonylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution.[11][12] While most famously used for alkylation and acylation, its application to sulfonylation provides a powerful method for the direct formation of aryl sulfones. In this reaction, an aromatic ring attacks a strongly electrophilic sulfonylating agent, typically a sulfonyl chloride or sulfonic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3][7]

Causality Behind Experimental Choices: The regioselectivity of the Friedel-Crafts sulfonylation is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups direct the incoming sulfonyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. Steric hindrance can also play a significant role, often favoring substitution at the less hindered position.[13] The choice of catalyst and solvent can influence the reaction's efficiency and, in some cases, its regioselectivity. The use of solid acid catalysts like zeolites and clays has been explored as a more environmentally friendly alternative to traditional Lewis acids.[3]

Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene with Benzenesulfonyl Chloride

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equiv) in an excess of the aromatic substrate (e.g., toluene), which also serves as the solvent.

-

Addition of Sulfonylating Agent: Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.0 equiv) dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours, monitoring the reaction by TLC or GC.

-

Work-up: Cool the reaction mixture and slowly pour it onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene or diethyl ether). Combine the organic layers, wash with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Rise of Named Reactions: Harnessing Sulfone Reactivity

Beyond these classical methods, the unique reactivity of the sulfone group has given rise to powerful named reactions that have become indispensable in modern organic synthesis. These reactions utilize sulfones not as the final target but as versatile intermediates to construct complex molecular architectures, particularly carbon-carbon double bonds.

First reported by Marc Julia and Jean-Marc Paris in 1973 and later refined by others, including Kocienski, the Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes.[14][15] In its modern iteration, a heteroaryl sulfone (often a benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) is deprotonated to form a carbanion, which then reacts with an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to form the alkene.[14][16]

Causality Behind Experimental Choices: The key to the modern, one-pot Julia-Kocienski olefination lies in the choice of the heteroaryl sulfone. The electron-withdrawing nature of the heteroaromatic ring facilitates the initial deprotonation and the subsequent elimination sequence, allowing the reaction to proceed under milder conditions than the original Julia-Lythgoe protocol, which required a harsh reductive elimination step with sodium amalgam. The choice of base and reaction conditions can influence the stereochemical outcome of the reaction.[16]

Caption: Workflow of the Julia-Kocienski Olefination.

The Ramberg-Bäcklund reaction is another powerful method for alkene synthesis that proceeds via a sulfone intermediate. In this reaction, an α-halo sulfone is treated with a base, leading to the formation of an alkene through the extrusion of sulfur dioxide.[8][17][18] The reaction is particularly valuable for the synthesis of strained cyclic alkenes and for creating a double bond in a specific, predictable location within a molecule.[8][19]

Causality Behind Experimental Choices: The mechanism involves the deprotonation of the α'-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered cyclic sulfone (a thiirane dioxide). This intermediate is unstable and readily decomposes, extruding SO₂ to form the alkene.[8] The stereochemical outcome can be influenced by the choice of base; weak bases often favor the formation of Z-alkenes, while strong bases tend to produce more of the E-alkene.[19] Modern modifications of this reaction allow for the in situ generation of the α-halo sulfone, broadening its applicability.[8]

Caption: Mechanistic pathway of the Ramberg-Bäcklund Reaction.

Modern Frontiers in Sulfone Synthesis: The Quest for Sustainability and Efficiency

While classical methods remain relevant, modern research in sulfone synthesis is increasingly focused on developing more sustainable, atom-economical, and efficient protocols. This has led to the exploration of novel catalytic systems and the use of readily available, environmentally benign reagents.

The Rise of Sulfur Dioxide Surrogates

Sulfur dioxide (SO₂) is a fundamental building block for sulfone synthesis, but its gaseous nature and toxicity make it difficult to handle in a standard laboratory setting. To overcome this, a range of solid, stable SO₂ surrogates have been developed. Among the most prominent is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO). DABSO is an easily handled solid that releases SO₂ upon gentle heating, allowing for its safe and controlled use in a variety of transformations, including palladium-catalyzed cross-coupling reactions to form sulfones.[20]

Practical Considerations for Using DABSO:

-

Stoichiometry: DABSO contains two equivalents of SO₂, which must be accounted for in reaction planning.

-

Release of SO₂: The release of sulfur dioxide is typically achieved by heating the reaction mixture.

-

Broad Applicability: DABSO has been successfully employed in a range of metal-catalyzed reactions, radical-mediated processes, and multicomponent reactions to generate diverse sulfone-containing molecules.

C-H Functionalization: A Paradigm Shift in Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds represents a major advancement in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of sulfone synthesis, transition metal-catalyzed C-H sulfonylation has emerged as a powerful tool for the regioselective introduction of the sulfonyl group into arenes and heteroarenes. These reactions often employ a directing group to control the site of sulfonylation, providing access to sulfone isomers that are difficult to obtain through classical electrophilic aromatic substitution.[2]

Key Sulfone-Based Intermediates and Their Applications

The development of diverse synthetic methods has led to the widespread availability of a variety of sulfone-based intermediates, each with its unique reactivity and applications.

| Intermediates | Key Features | Primary Applications |

| Diaryl Sulfones | Thermally stable, rigid backbone, electron-withdrawing nature | High-performance polymers (e.g., polyethersulfone), medicinal chemistry scaffolds |

| Vinyl Sulfones | Potent Michael acceptors, dienophiles in Diels-Alder reactions | Covalent inhibitors in drug discovery, cross-linking agents, synthetic building blocks |

| Sulfolane | Highly polar aprotic solvent, thermally stable | Industrial solvent for extractive distillation and as a reaction medium |

| Divinyl Sulfone | Bifunctional cross-linking agent | Cross-linking of polymers and biopolymers (e.g., proteins, carbohydrates) |

| α-Halo Sulfones | Precursors for the Ramberg-Bäcklund reaction | Synthesis of alkenes |

| Heteroaryl Sulfones | Key intermediates in the Julia-Kocienski olefination | Stereoselective synthesis of alkenes |

Conclusion: The Future is Bright for Sulfone Chemistry

From their origins in the first "miracle drugs" to their current status as indispensable tools in synthesis, materials science, and drug discovery, sulfone-based chemical intermediates have demonstrated remarkable and enduring versatility. The continuous evolution of synthetic methodologies, driven by the principles of sustainability and efficiency, ensures that the sulfonyl group will remain a central and powerful functional group for chemists for the foreseeable future. The ability to precisely install this moiety and then leverage its unique electronic properties to build molecular complexity is a testament to the ingenuity of the pioneers in this field and a promise of the innovations yet to come.

References

- Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents.

-

Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. URL: [Link]

-

Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. URL: [Link]

-

Sulfa Drugs: the Rise and Fall of Sulfanilamide. YouTube. URL: [Link]

-

Sulfonamide (medicine). EBSCO. URL: [Link]

-

Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

-

Friedel‐Crafts‐type sulfonylation of (hetero)arenes. ResearchGate. URL: [Link]

-

Sulfone. Wikipedia. URL: [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. URL: [Link]

-

When “Routine Chemistry” Isn't Routine - Key Lessons from a Recent APO Decision. Spruson & Ferguson. URL: [Link]

-

Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. URL: [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. URL: [Link]

-

Ramberg-Bäcklund Reaction. Organic Chemistry Portal. URL: [Link]

-

Friedel–Crafts reaction. Wikipedia. URL: [Link]

-

Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Scielo. URL: [Link]

-

Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. URL: [Link]

-

Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Wiley Online Library. URL: [Link]

-

Recent Advances in the Synthesis of Sulfones. Thieme. URL: [Link]

-

The Ramberg-Bäcklund Reaction. Organic Reactions. URL: [Link]

-

Julia olefination. Wikipedia. URL: [Link]

-

Modern Sulfone Synthesis Focused on SO Surrogates. Baran Lab. URL: [Link]

-

Ramberg-Bäcklund Reaction. YouTube. URL: [Link]

-

Charles Friedel and the Accidental Discovery of an Important Reaction. ChemistryViews. URL: [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. URL: [Link]

-

Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Scielo. URL: [Link]

-

Is regioselectivity affected by steric factors during alkylation of naphthalene?. Quora. URL: [Link]

-

The Ramberg-Bäcklund Reaction. Organic Reactions. URL: [Link]

-

Ramberg-Bäcklund Reaction. YouTube. URL: [Link]

-

Charles Friedel and the Accidental Discovery of an Important Reaction. ChemistryViews. URL: [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. URL: [Link]

Sources

- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 9. pearceip.law [pearceip.law]

- 10. Workup [chem.rochester.edu]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. chemistryviews.org [chemistryviews.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Julia olefination - Wikipedia [en.wikipedia.org]

- 16. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. organicreactions.org [organicreactions.org]

- 19. chemistry-chemists.com [chemistry-chemists.com]

- 20. baranlab.org [baranlab.org]

Methodological & Application

Synthesis protocols for 1,1-Bis(ethylsulfonyl)ethane from ethyl mercaptan

Executive Summary & Core Directive

This application note details the synthesis of 1,1-Bis(ethylsulfonyl)ethane (CAS: 597-35-3), historically known as Methylonal.[1] Unlike its symmetrical analog 1,2-bis(ethylsulfonyl)ethane, this geminal disulfone is derived from the acid-catalyzed condensation of acetaldehyde with ethyl mercaptan, followed by exhaustive oxidation.[1]

Scientific Rationale: The synthesis is bifurcated into two distinct thermodynamic phases:[1]

-

Nucleophilic Condensation (Thioacetalization): A reversible, acid-catalyzed attack of ethanethiol on acetaldehyde.[1]

-

Exhaustive Oxidation: An irreversible transformation of the sulfide linkages to sulfones using potassium permanganate (

).[1]

Critical Safety Advisory: Ethyl mercaptan (ethanethiol) has an odor threshold of ~1 ppb.[1] All protocols involving this reagent must utilize a closed-loop vent system scrubbing into sodium hypochlorite (bleach) to prevent facility contamination.

Reaction Pathway & Mechanism[1][2]

The synthesis proceeds via the formation of the intermediate 1,1-bis(ethylthio)ethane (Acetaldehyde diethyl thioacetal).[1]

Chemical Equation

Sources

Application Note: Oxidation Methodologies for 1,1-Bis(ethylsulfonyl)ethane Synthesis

This Application Note and Protocol guide is designed for researchers and process chemists requiring a robust, high-purity synthesis of 1,1-Bis(ethylsulfonyl)ethane via the oxidation of Acetaldehyde diethyl dithioacetal (1,1-bis(ethylthio)ethane).

Executive Summary & Scientific Rationale

The conversion of thioethers (sulfides) to sulfones is a fundamental transformation in medicinal chemistry, particularly for creating robust metabolic pharmacophores. 1,1-Bis(ethylsulfonyl)ethane represents a geminal disulfone, a structural motif known for its high chemical stability and strong electron-withdrawing character.

The Challenge: Oxidizing a dithioacetal (gem-disulfide) to a disulfone presents unique challenges compared to simple sulfide oxidations:

-

Steric Congestion: The geminal position creates steric hindrance, making the second oxidation step (sulfoxide